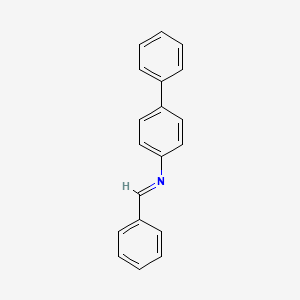
(E,E)-2-(1-Methyl-3-phenyl-2-propenylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-3-buten-2-one thiosemicarbazone is a chemical compound with the molecular formula C11H13N3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-buten-2-one thiosemicarbazone typically involves the reaction of 4-phenyl-3-buten-2-one with thiosemicarbazide. The reaction is usually carried out in an ethanol/water mixture with a few drops of acetic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for 4-phenyl-3-buten-2-one thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-3-buten-2-one thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties.
Industry: The compound can be used in the synthesis of other biologically active molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-phenyl-3-buten-2-one thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . It may also inhibit key enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 4-phenyl-3-buten-2-one N-phenylthiosemicarbazone
- 4-phenyl-3-buten-2-one N-cyclohexylthiosemicarbazone
- 4-phenyl-3-buten-2-one N-(4-methoxyphenyl)thiosemicarbazone
- 4-phenyl-3-buten-2-one N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
4-phenyl-3-buten-2-one thiosemicarbazone stands out due to its specific structural features, which confer unique biological activities. Its phenyl and butenone groups contribute to its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
Número CAS |
81226-84-8 |
|---|---|
Fórmula molecular |
C11H13N3S |
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C11H13N3S/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
Clave InChI |
AIVYBZNYDAYFOK-NJHPPEEMSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(=NNC(=S)N)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



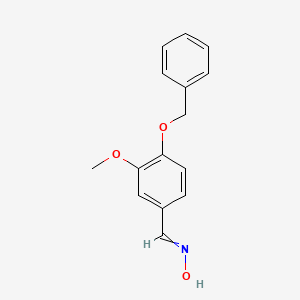
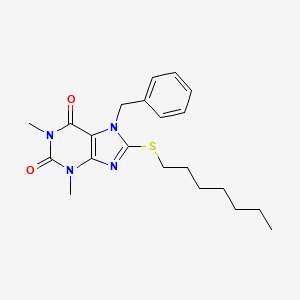
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)
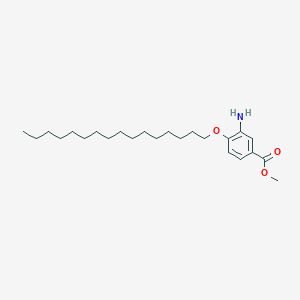
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962228.png)
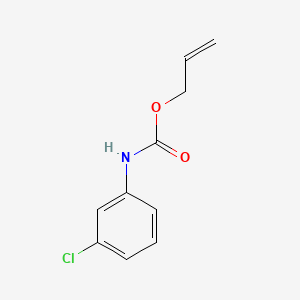
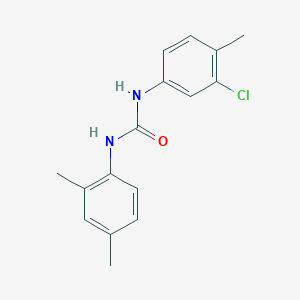

![{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11962247.png)
![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)

![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)
